molecular formula C23H20ClN3OS B6129972 N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide

N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B6129972
M. Wt: 421.9 g/mol
InChI Key: GXRUIGLHQNFFAN-UHFFFAOYSA-N
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Description

N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a phenylacetamide moiety, and a pyridine ring substituted with chlorine, cyano, and dimethyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-benzyl-2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3OS/c1-16-20(13-25)23(26-17(2)22(16)24)29-15-21(28)27(19-11-7-4-8-12-19)14-18-9-5-3-6-10-18/h3-12H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRUIGLHQNFFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)SCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors such as 3-cyano-4,6-dimethylpyridine.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the pyridine derivative.

    Benzylation and Amidation: The final steps involve the benzylation of the intermediate compound followed by amidation with phenylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Amines: Formed through reduction of the cyano group.

    Substituted Aromatics: Formed through substitution reactions.

Scientific Research Applications

N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted research and applications.

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